molecular formula C23H31BrO2Si B13971792 ((8-Bromo-6-(methoxymethoxy)naphthalen-1-yl)ethynyl)triisopropylsilane

((8-Bromo-6-(methoxymethoxy)naphthalen-1-yl)ethynyl)triisopropylsilane

Cat. No.: B13971792
M. Wt: 447.5 g/mol
InChI Key: IXNCXROHXUQOQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((8-Bromo-6-(methoxymethoxy)naphthalen-1-yl)ethynyl)triisopropylsilane is a complex organic compound that features a naphthalene core substituted with bromine, methoxymethoxy, and ethynyl groups, along with a triisopropylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((8-Bromo-6-(methoxymethoxy)naphthalen-1-yl)ethynyl)triisopropylsilane typically involves multiple steps:

    Bromination: The naphthalene core is first brominated to introduce the bromine atom at the 8-position.

    Methoxymethoxylation: The 6-position of the naphthalene ring is then functionalized with a methoxymethoxy group.

    Ethynylation: An ethynyl group is introduced at the 1-position of the naphthalene ring.

    Triisopropylsilylation: Finally, the ethynyl group is protected with a triisopropylsilane moiety.

Each of these steps requires specific reagents and conditions, such as:

    Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Methoxymethoxylation: Using methoxymethyl chloride (MOMCl) and a base like sodium hydride (NaH).

    Ethynylation: Using ethynyl lithium or ethynyl magnesium bromide.

    Triisopropylsilylation: Using triisopropylsilyl chloride (TIPS-Cl) and a base like imidazole.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

((8-Bromo-6-(methoxymethoxy)naphthalen-1-yl)ethynyl)triisopropylsilane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The methoxymethoxy group can be oxidized or reduced under appropriate conditions.

    Deprotection: The triisopropylsilane group can be removed to reveal the ethynyl group.

Common Reagents and Conditions

    Substitution: Using nucleophiles such as amines or thiols.

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Deprotection: Using fluoride sources like tetrabutylammonium fluoride (TBAF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino-substituted derivative.

Scientific Research Applications

((8-Bromo-6-(methoxymethoxy)naphthalen-1-yl)ethynyl)triisopropylsilane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of ((8-Bromo-6-(methoxymethoxy)naphthalen-1-yl)ethynyl)triisopropylsilane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynyl and triisopropylsilane groups may play a role in enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    ((8-Bromo-6-(methoxymethoxy)naphthalen-1-yl)ethynyl)trimethylsilane: Similar structure but with a trimethylsilane group instead of triisopropylsilane.

    ((8-Bromo-6-(methoxymethoxy)naphthalen-1-yl)ethynyl)phenylsilane: Similar structure but with a phenylsilane group instead of triisopropylsilane.

Uniqueness

((8-Bromo-6-(methoxymethoxy)naphthalen-1-yl)ethynyl)triisopropylsilane is unique due to the presence of the triisopropylsilane group, which can provide steric protection and influence the compound’s reactivity and interactions. This makes it a valuable compound for specific synthetic and research applications.

Properties

Molecular Formula

C23H31BrO2Si

Molecular Weight

447.5 g/mol

IUPAC Name

2-[8-bromo-6-(methoxymethoxy)naphthalen-1-yl]ethynyl-tri(propan-2-yl)silane

InChI

InChI=1S/C23H31BrO2Si/c1-16(2)27(17(3)4,18(5)6)12-11-19-9-8-10-20-13-21(26-15-25-7)14-22(24)23(19)20/h8-10,13-14,16-18H,15H2,1-7H3

InChI Key

IXNCXROHXUQOQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C#CC1=CC=CC2=CC(=CC(=C21)Br)OCOC)(C(C)C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.